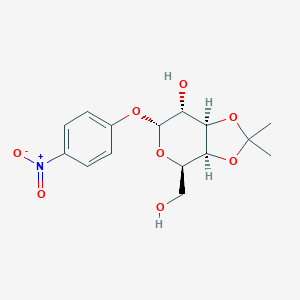

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside

Vue d'ensemble

Description

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is a chemical compound that serves as a substrate for various enzymes, including beta-galactosidase and alpha-L-fucosidase . It is commonly used in biochemical research to study enzyme activities and has applications in enzymology, biochemistry, and glycobiology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the isopropylidene acetal .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes hydrolysis reactions catalyzed by enzymes such as beta-galactosidase and alpha-L-fucosidase . These reactions result in the cleavage of the glycosidic bond, producing 4-nitrophenol and either galactose or L-fucose .

Common Reagents and Conditions: Common reagents used in these reactions include the specific enzymes (beta-galactosidase or alpha-L-fucosidase) and appropriate buffer solutions to maintain the optimal pH for enzyme activity . The reactions are typically carried out at physiological temperatures to mimic biological conditions .

Major Products Formed: The major products formed from the hydrolysis of this compound are 4-nitrophenol and either galactose or L-fucose, depending on the enzyme used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₅H₁₉N₁O₈

- Molecular Weight : 341.31 g/mol

- CAS Number : 29781-32-6

NPG serves as a substrate for enzymes such as beta-galactosidase and alpha-L-fucosidase . Upon hydrolysis by these enzymes, NPG breaks down into 4-nitrophenol and either galactose or L-fucose , depending on the enzyme involved. This reaction can be monitored spectrophotometrically, making it suitable for enzyme activity assays .

Scientific Research Applications

- Enzyme Activity Assays

- Biochemical Research

- Diagnostic Applications

- Food Testing

- Screening of Synthetic Compounds

Analytical Methods for Detection

Several analytical techniques have been developed for detecting and quantifying NPG:

- Spectrophotometry : The most common method for measuring hydrolysis by monitoring absorbance at 400 nm.

- High-Performance Liquid Chromatography (HPLC) : Used for precise quantification in complex biological matrices.

- Capillary Electrophoresis (CE) : Effective for analyzing small sample volumes.

- Mass Spectrometry (MS) : Provides detailed structural information about hydrolysis products .

Case Study 1: Enzyme Kinetics Analysis

In a study examining the kinetic properties of beta-galactosidase using NPG, researchers found that variations in substrate concentration significantly affected enzymatic activity, demonstrating the utility of NPG in elucidating enzyme mechanisms.

Case Study 2: Clinical Diagnostics

A clinical trial employed NPG to assess glycosidase activity in patients with metabolic disorders. The results indicated altered enzyme levels correlated with disease states, highlighting NPG's potential as a diagnostic biomarker.

Limitations and Future Directions

While NPG is widely used, there are limitations regarding its hydrolysis products which may interfere with certain assays. Future research may focus on developing analogs that minimize these interferences or enhance specificity for particular enzymes .

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside involves the enzymatic hydrolysis of the glycosidic bond by glycosidases . The hydrolysis reaction results in the release of 4-nitrophenol, which exhibits absorbance at a specific wavelength, enabling the measurement of enzyme activity . This compound is used to study the activity of various glycosidases, including alpha-galactosidases, beta-glucosidases, and beta-galactosidases .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside

- 4-Nitrophenyl alpha-D-galactopyranoside

- 4-Nitrophenyl beta-D-galactopyranoside

Uniqueness: 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is unique due to its specific structure, which allows it to be a substrate for both beta-galactosidase and alpha-L-fucosidase . This dual substrate capability makes it a versatile tool in biochemical research for studying different enzyme activities .

Activité Biologique

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside (commonly referred to as 4-NP) is a synthetic compound widely used in biochemical research as a substrate for various glycosidases, particularly α-galactosidase and β-galactosidase. This compound is notable for its role in enzyme activity assays and its potential applications in understanding carbohydrate metabolism and enzyme kinetics.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₁O₈

- CAS Number : 29781-32-6

- IUPAC Name : (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Target Enzymes

The primary target of 4-NP is the enzyme α-galactosidase , which catalyzes the hydrolysis of the glycosidic bond in this compound. The hydrolysis reaction results in the release of galactose and 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Mode of Action

- Substrate Interaction : 4-NP acts as a substrate for α-galactosidase.

- Hydrolysis Reaction : The hydrolysis leads to the formation of:

- Products : Galactose and 4-nitrophenol.

- Reaction Type : Glycosidic bond cleavage.

Biochemical Pathways

The interaction of 4-NP with α-galactosidase affects the glycosidase activity within metabolic pathways involving carbohydrate digestion and metabolism. This compound can be utilized to study enzyme kinetics and inhibition mechanisms in various biological systems.

Enzyme Activity Assays

4-NP is extensively used in laboratory settings for:

- Detection and Quantification : It serves as a reliable substrate for measuring the activity of glycosidases.

- Kinetic Studies : Researchers utilize it to determine kinetic parameters such as Vmax and Km values for α-galactosidase.

Case Studies

-

Enzyme Kinetics Study :

- A study demonstrated that varying concentrations of 4-NP could be used to establish Michaelis-Menten kinetics for α-galactosidase from different sources (e.g., microbial or plant).

- Results indicated that the Km value for α-galactosidase was significantly affected by pH and temperature conditions during the assay.

-

Inhibition Studies :

- Research involving competitive inhibitors showed how modifications to the structure of 4-NP could enhance or reduce its effectiveness as a substrate.

- This has implications for drug design targeting similar glycosidic enzymes involved in metabolic disorders.

Comparison with Similar Compounds

| Compound Name | Enzyme Target | Unique Features |

|---|---|---|

| 4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside | α-Galactosidase | Dual substrate capability |

| 4-Nitrophenyl α-D-galactopyranoside | α-Galactosidase | Simpler structure |

| 4-Nitrophenyl β-D-galactopyranoside | β-Galactosidase | Specificity for β-glycosides |

Safety and Handling

When handling 4-NP, standard laboratory safety protocols should be followed due to its potential hazards:

- Avoid inhalation of dust or vapors.

- Use appropriate personal protective equipment (PPE) such as gloves and goggles.

Propriétés

IUPAC Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMELJKWGVVVNFM-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512595 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29781-32-6 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.